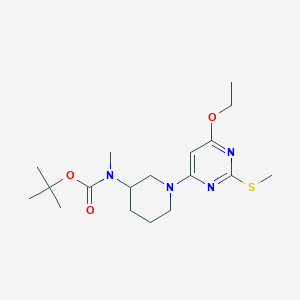

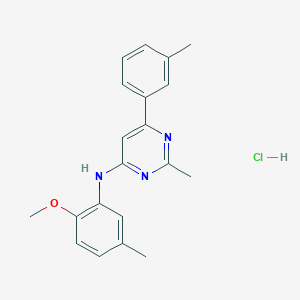

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H30N4O3S . It has a molecular weight of 382.52 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOC1=CC(=NC(SC)=N1)N1CCCC(CNC(=O)OC©©C)C1 . This indicates the presence of various functional groups including an ethoxy group, a methylthio group, a pyrimidinyl group, and a carbamate group.Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including compounds structurally similar to tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, has shown potential applications in the development of histamine H4 receptor (H4R) antagonists. These compounds are investigated for their anti-inflammatory and antinociceptive activities, which support their potential use in pain management (Altenbach et al., 2008).

SK1 Subtype Activators

Another study explored the selective activation of human small-conductance Ca2+-activated K+ (SK, KCa2) channels by compounds such as GW542573X, showing a novel approach to targeting SK channels. This research highlights the potential for developing selective treatments for conditions modulated by SK channels (Hougaard et al., 2009).

Photocatalyzed Aminations

In the realm of synthetic organic chemistry, photocatalyzed aminations of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrate a novel method for assembling 3-aminochromones under mild conditions. This technique broadens the applications of photocatalyzed protocols in constructing diverse amino pyrimidines (Wang et al., 2022).

Renin Inhibitors

Research into benzimidazole derivatives, including modifications of the piperidine and pyrimidine moieties, led to the discovery of potent and orally bioavailable renin inhibitors. These findings have significant implications for developing new treatments for hypertension and cardiovascular diseases (Tokuhara et al., 2018).

N-Heterocyclic Compound Synthesis

The synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, including reactions with piperidine, showcases innovative approaches to constructing complex molecules with potential applications in medicinal chemistry and drug development (Matsumura et al., 2000).

Propiedades

IUPAC Name |

tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3S/c1-7-24-15-11-14(19-16(20-15)26-6)22-10-8-9-13(12-22)21(5)17(23)25-18(2,3)4/h11,13H,7-10,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCRDNOPHHCBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2667189.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2667190.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667196.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2667197.png)

![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2667200.png)